3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have found applications in various sectors, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide can be achieved through various methods. One common approach involves the condensation of 1,3-diketones with arylhydrazines, followed by a series of reduction and condensation reactions . The use of transition-metal catalysts and photoredox reactions has also been explored to enhance the efficiency of the synthesis .
Industrial Production Methods
In industrial settings, the production of pyrazole derivatives often involves multicomponent processes and the use of novel reactants. The operational simplicity and high yields of these methods make them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-methyl-1H-pyrazole-4-carboxamide
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 3-methyl-1-phenyl-1H-pyrazol-5-ol
Uniqueness
Compared to similar compounds, 3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its butyl and ethyl substituents enhance its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Properties
Molecular Formula |
C11H20N4O |
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Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-amino-N-butyl-1-ethyl-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C11H20N4O/c1-4-6-7-14(3)11(16)9-8-15(5-2)13-10(9)12/h8H,4-7H2,1-3H3,(H2,12,13) |
InChI Key |
OEELEIXGYANREA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)C1=CN(N=C1N)CC |
Origin of Product |
United States |
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